molecular formula C7H4I2O2 B029736 3,5-Diiodo-4-hydroxybenzaldehyde CAS No. 1948-40-9

3,5-Diiodo-4-hydroxybenzaldehyde

Cat. No.: B029736
CAS No.: 1948-40-9
M. Wt: 373.91 g/mol
InChI Key: WHLUEIMENHLCMY-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-diiodobenzaldehyde is an organic compound with the molecular formula C7H4I2O2. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by a hydroxyl group. This compound is known for its unique chemical properties and is used in various scientific research applications .

Scientific Research Applications

4-Hydroxy-3,5-diiodobenzaldehyde is used in several scientific research fields:

Safety and Hazards

This compound is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While the future directions for this compound are not specified in the available resources, its use as an important raw material and intermediate in various fields like organic synthesis, pharmaceuticals, agrochemicals, and dyestuff suggests that it may continue to be valuable in these areas.

Mechanism of Action

Target of Action

It is known that the compound can be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Mode of Action

The mode of action of 3,5-Diiodo-4-hydroxybenzaldehyde is likely dependent on the specific biochemical context in which it is used. As an intermediate in drug synthesis, its mode of action would be determined by the final drug molecule it contributes to forming .

Biochemical Pathways

As a pharmaceutical intermediate, it could potentially be involved in a variety of biochemical pathways depending on the final drug molecule it is used to synthesize .

Pharmacokinetics

It is known that the compound is insoluble in water but slightly soluble in chloroform and dmso . This suggests that its bioavailability could be influenced by these properties.

Result of Action

As a pharmaceutical intermediate, its effects would likely be determined by the final drug molecule it is used to synthesize .

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of this compound. For instance, it is sensitive to air and light , which could affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3,5-diiodobenzaldehyde can be synthesized through the iodination of 4-hydroxybenzaldehyde. The process involves dissolving 4-hydroxybenzaldehyde in acetic acid, followed by the addition of sodium periodate and sodium chloride. Water is then added to the mixture, and the reaction is allowed to proceed at room temperature. Finally, potassium iodide is added, and the reaction mixture is stirred for 96 hours at room temperature .

Industrial Production Methods

While specific industrial production methods for 4-Hydroxy-3,5-diiodobenzaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,5-dibromobenzaldehyde
  • 4-Hydroxy-3,5-dichlorobenzaldehyde
  • 4-Hydroxy-3,5-difluorobenzaldehyde

Uniqueness

4-Hydroxy-3,5-diiodobenzaldehyde is unique due to the presence of iodine atoms, which confer distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine atoms result in stronger halogen bonding and different interaction profiles with biological targets .

Properties

IUPAC Name

4-hydroxy-3,5-diiodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLUEIMENHLCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173129
Record name 4-Hydroxy-3,5-diiodobenzaldehyde
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Molecular Weight

373.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1948-40-9
Record name 4-Hydroxy-3,5-diiodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948-40-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3,5-diiodobenzaldehyde
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Record name 1948-40-9
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Record name 4-Hydroxy-3,5-diiodobenzaldehyde
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Record name 4-hydroxy-3,5-diiodobenzaldehyde
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Q & A

Q1: How do hydrazide-hydrazones derived from 4-Hydroxy-3,5-diiodobenzaldehyde interact with acetylcholinesterase and what are the potential downstream effects?

A1: The research paper investigates a series of novel iodinated hydrazide-hydrazones synthesized from 4-Hydroxy-3,5-diiodobenzaldehyde as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) []. These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine, which plays a vital role in cognitive function. Inhibition of these enzymes, particularly AChE, is a key strategy for managing the symptoms of Alzheimer's disease.

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